molecular formula C22H27FN2O3S B2920080 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-mesitylacetamide CAS No. 1021041-59-7

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-mesitylacetamide

Cat. No. B2920080
CAS RN: 1021041-59-7
M. Wt: 418.53
InChI Key: XXKVKWLHONCBTJ-UHFFFAOYSA-N
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Description

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-mesitylacetamide is a chemical compound that has gained significant interest in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is primarily used for research purposes.

Scientific Research Applications

Synthetic Methods and Chemical Properties

A study on the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores explored their antibacterial potentials. The synthesis involved several steps, starting with ethyl piperidin-4-carboxylate and leading to the target molecules with moderate antibacterial activity against both Gram-negative and Gram-positive bacterial strains (Iqbal et al., 2017). This highlights the chemical's utility in generating compounds with antibacterial properties.

Another research demonstrated the use of cyclic N-sulfonylimines and acyclic enones or ynones in an asymmetric [4 + 2] cycloaddition reaction, leading to valuable sulfamate-fused 2,6-disubstituted piperidin-4-ones. This method showcases the compound's role in synthesizing complex molecules with potential therapeutic applications (Liu et al., 2013).

Antimicrobial and Anticancer Activity

The antimicrobial activity of synthesized compounds reveals moderate inhibitory effects, especially against Gram-negative bacteria, indicating the potential for developing new antibacterial agents. One compound, in particular, showed strong growth inhibitory properties against various bacterial strains, suggesting its utility in addressing bacterial resistance (Iqbal et al., 2017).

Additionally, the synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole as anticancer agents highlighted several compounds with low IC50 values, suggesting strong anticancer activities relative to doxorubicin, a standard reference. This indicates the compound's relevance in developing novel anticancer therapies (Rehman et al., 2018).

Material Science Applications

Research on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties for fuel-cell applications illustrates the compound's utility in material science. These fluorinated polyamides showed promising properties, such as high thermal stability and low dielectric constants, making them suitable for advanced material applications (Liu et al., 2013).

properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN2O3S/c1-15-12-16(2)22(17(3)13-15)24-21(26)14-19-6-4-5-11-25(19)29(27,28)20-9-7-18(23)8-10-20/h7-10,12-13,19H,4-6,11,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKVKWLHONCBTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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